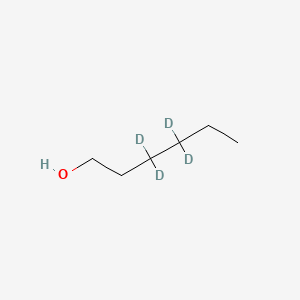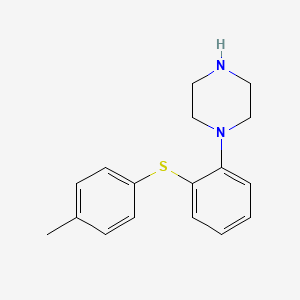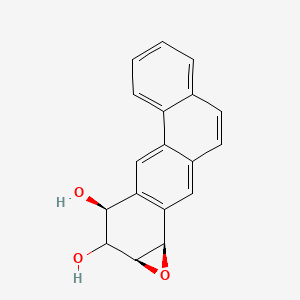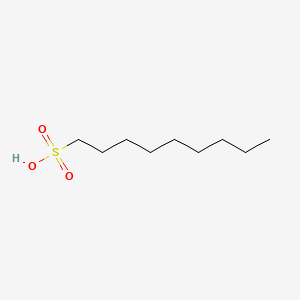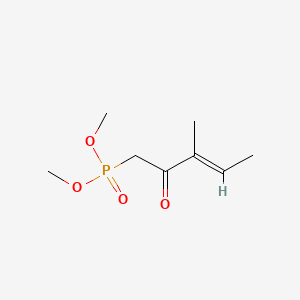
Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The phosphonate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a suitable phosphite with an appropriate halide under controlled conditions. For example, the reaction of trimethyl phosphite with a halomethane can yield the desired phosphonate via the Michaelis-Arbuzov reaction . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Scientific Research Applications
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphonate group but differing in their oxidation state and reactivity.
Phosphonates with different substituents: Variations in the substituents attached to the phosphonate group can lead to differences in reactivity and applications.
Properties
Molecular Formula |
C8H15O4P |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(E)-1-dimethoxyphosphoryl-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-5-7(2)8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3/b7-5+ |
InChI Key |
YTFZUPYEUDNYBO-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)CP(=O)(OC)OC |
Canonical SMILES |
CC=C(C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


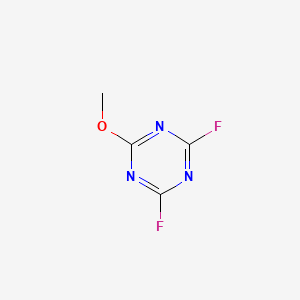
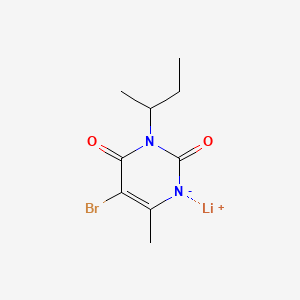
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
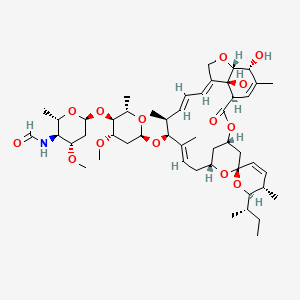
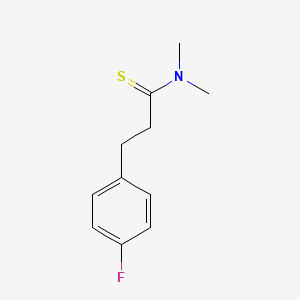
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
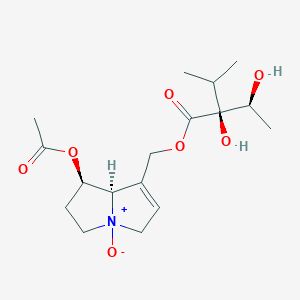

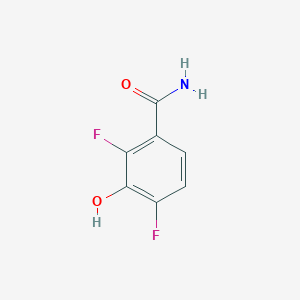
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
